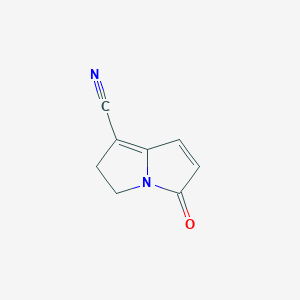

5-Oxo-3,5-dihydro-2H-pyrrolizine-1-carbonitrile

Description

Propriétés

IUPAC Name |

5-oxo-2,3-dihydropyrrolizine-1-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6N2O/c9-5-6-3-4-10-7(6)1-2-8(10)11/h1-2H,3-4H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DQMPIYIMCBWTTO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN2C(=C1C#N)C=CC2=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

146.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Méthodes De Préparation

Reaction Conditions and Procedure

-

Starting Materials : A cyclic ketone (e.g., 3-oxo-pyrrolidine) is combined with malononitrile in dimethylformamide (DMF).

-

Base : Powdered potassium hydroxide (KOH, 1.2 equiv) is added to deprotonate the active methylene group of malononitrile.

-

Temperature : The reaction is heated to 100°C for 1–2 hours to facilitate intermediate formation.

-

Acid Quench : Hydrochloric acid (1 N) is introduced to protonate the anionic intermediate, yielding the cyclized product.

Mechanistic Pathway :

-

Step 1 : KOH deprotonates malononitrile, generating a nucleophilic cyanomethylide species.

-

Step 2 : The cyanomethylide attacks the carbonyl carbon of the ketone, forming a Knoevenagel adduct.

-

Step 3 : Intramolecular cyclization occurs via nucleophilic attack of the enolate oxygen on the nitrile carbon, followed by tautomerization to afford the pyrrolizine core.

Oxidative Cyclization of 3-Cyanoketones

Oxidative cyclization of 3-cyanoketones, as demonstrated for related pyrrol-2-ones, provides a route to the target compound. This method leverages dimethyl sulfoxide (DMSO) as both solvent and oxidant.

Synthetic Protocol

-

Substrate Preparation : 3-Cyanoketones are synthesized via alkylation of cyanoacetate esters.

-

Cyclization : The cyanoketone is treated with KOH in DMSO at 80°C for 4 hours.

-

Workup : The mixture is diluted with water and extracted with ethyl acetate.

Key Observations :

-

DMSO promotes oxidation of the α-carbon, facilitating cyclization.

-

Electron-withdrawing groups on the ketone enhance reaction efficiency.

Condensation with Masked Aldehydes

Masked aldehydes, such as benzimidazolium salts, react with malononitrile to form pyrrolizine carbonitriles. This method is advantageous for introducing substituents at the 1-position.

Procedure Highlights

-

Aldehyde Activation : A benzimidazolium salt is reduced with sodium borohydride to generate a reactive aldehyde equivalent.

-

Condensation : The aldehyde intermediate reacts with malononitrile in ethanol under reflux.

-

Cyclization : Acidic workup induces cyclodehydration, forming the pyrrolizine ring.

Case Study :

-

Substrate : 2-(2,3-Dihydro-1,3-dimethyl-1H-benzimidazol-2-yl)-5,6,7,7a-tetrahydro-1H-pyrrolizin-1-one.

-

Product : 5-Oxo-3,5-dihydro-2H-pyrrolizine-1-carbonitrile derivative (Yield: 68%).

Reductive Amination Followed by Cyanation

A two-step approach involving reductive amination and subsequent cyanation has been explored for analogous pyrrolizines.

Stepwise Synthesis

-

Reductive Amination : A pyrrolidinone derivative is treated with ammonium acetate and sodium cyanoborohydride to form a secondary amine.

-

Cyanation : The amine intermediate undergoes nucleophilic displacement with cyanogen bromide (BrCN) to install the nitrile group.

Optimization Notes :

-

Excess BrCN (1.5 equiv) ensures complete conversion.

-

Polar aprotic solvents (e.g., acetonitrile) improve cyanide nucleophilicity.

Comparative Analysis of Methods

The table below evaluates the four methods based on scalability, yield, and functional group tolerance:

Analyse Des Réactions Chimiques

Applications de la recherche scientifique

ABBV744 a un large éventail d'applications de recherche scientifique, notamment :

Chimie : Utilisé comme composé outil pour étudier le rôle du BDII dans diverses voies biochimiques.

Biologie : Enquêté pour ses effets sur l'inflammation microgliale et la neuroinflammation.

Industrie : Utilisé dans le développement de nouvelles stratégies thérapeutiques ciblant les protéines de la famille BET.

Mécanisme d'action

ABBV744 exerce ses effets en inhibant sélectivement le BDII des protéines de la famille BET. Cette inhibition perturbe l'interaction entre les bromodomaines et les résidus de lysine acétylés sur les histones, conduisant à des changements dans l'expression génique. Les cibles moléculaires de l'ABBV744 comprennent BRD2, BRD3, BRD4 et BRDT, avec une attention particulière sur BRD4. Les voies impliquées dans son mécanisme d'action comprennent la voie de signalisation JAK-STAT et la régulation des facteurs pro-inflammatoires.

Applications De Recherche Scientifique

Anticancer Activity

Recent studies have highlighted the anticancer properties of compounds related to 5-Oxo-3,5-dihydro-2H-pyrrolizine-1-carbonitrile. One notable investigation involved the design and synthesis of new fused 1H-pyrroles, which incorporated the 2,3-dihydro-1H-pyrrolizine moiety. These compounds demonstrated significant cytotoxic activity against various cancer cell lines, including HCT116 (colon cancer), MCF-7 (breast cancer), and Hep3B (liver cancer) cells. The IC50 values for some of these compounds ranged from 0.009 to 2.195 µM, indicating potent activity compared to standard chemotherapy agents like doxorubicin .

Table 1: Anticancer Activity of Pyrrolizine Derivatives

| Compound | Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|---|

| 8b | HCT116 | <0.05 | CDK2/Cyclin A1 inhibition |

| 9a | HCT116 | 0.011 | EGFR inhibition |

| 9c | HCT116 | 0.009 | EGFR inhibition |

Antiviral Properties

Another promising application of this compound is its potential use in antiviral therapies. Patents have indicated that derivatives of this compound can be formulated into pharmaceutical compositions for treating or preventing infections such as hepatitis B virus (HBV). These compounds have shown improved kinetic solubility compared to other pyrrolizines, enhancing their viability as therapeutic agents .

Synthesis and Structural Modifications

The synthesis of this compound has been explored through various chemical processes, including catalytic hydrogenation and cyclization reactions involving lower alkyl esters and cyclizing agents like acetic anhydride . These synthetic pathways are crucial for producing derivatives with enhanced biological activity.

Table 2: Synthetic Methods for Pyrrolizine Derivatives

| Method | Description |

|---|---|

| Catalytic Hydrogenation | Involves hydrogenating alkyl esters to form pyrrolizines |

| Cyclization | Utilizes acetic anhydride for product formation |

Molecular Docking Studies

Molecular docking studies have been employed to understand the interaction of this compound with target proteins such as EGFR and CDK2. These studies provide insights into the binding affinities and potential mechanisms through which these compounds exert their anticancer effects. For instance, compound 8b was found to effectively dock into the active sites of EGFR and CDK2, suggesting a mechanism of action that involves direct inhibition of these critical pathways in cancer cell proliferation .

Mécanisme D'action

ABBV744 exerts its effects by selectively inhibiting the BDII of BET family proteins. This inhibition disrupts the interaction between bromodomains and acetylated lysine residues on histones, leading to changes in gene expression. The molecular targets of ABBV744 include BRD2, BRD3, BRD4, and BRDT, with a particular focus on BRD4 . The pathways involved in its mechanism of action include the JAK-STAT signaling pathway and the regulation of pro-inflammatory factors .

Comparaison Avec Des Composés Similaires

Comparison with Structurally Similar Compounds

Functional Group and Structural Analogues

(a) 1-(1,5-Dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-3-(4-nitrophenyl)-4-oxo-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carbonitrile

- Key Features : This pyrimidine derivative () shares a nitrile group and carbonyl functionalities. The IR spectrum shows a nitrile stretch at 2188 cm⁻¹ , comparable to typical nitrile vibrations (2150–2250 cm⁻¹) in related compounds.

- The nitrile here likely contributes to electron-deficient reactivity, similar to 5-Oxo-3,5-dihydro-2H-pyrrolizine-1-carbonitrile.

(b) 1-Methyl-5-oxopyrrolidine-3-carboxylic Acid

- Key Features: A monocyclic pyrrolidone derivative () with a carboxylic acid substituent. The lactam ring is analogous to the 2-pyrrolidinone moiety in the target compound.

- Comparison : The absence of a nitrile group reduces electron-withdrawing effects, while the carboxylic acid introduces hydrogen-bonding capacity. This contrast highlights how substituents on pyrrolizine/pyrrolidine frameworks dictate solubility and intermolecular interactions.

(c) Methyl (3RS,4SR,…)-5-Oxo-azepino[2,1-a]isoindole-4-carboxylate

- Key Features: A fused tetracyclic system with a 2-pyrrolidinone ring (). The crystal structure reveals envelope conformations in five-membered rings and weak C–H⋯O hydrogen bonding.

- Comparison : The bicyclic lactam in the target compound may adopt similar conformational flexibility, but the nitrile substituent could disrupt hydrogen-bonding networks observed in carboxylate-containing analogs.

Physicochemical Properties

Activité Biologique

5-Oxo-3,5-dihydro-2H-pyrrolizine-1-carbonitrile is a heterocyclic compound that has garnered attention in recent years due to its potential biological activities. This article aims to explore the compound's biological properties, mechanisms of action, and relevant case studies, supported by data tables and research findings.

- Molecular Formula : C8H8N2O

- Molecular Weight : 148.16 g/mol

- CAS Number : 164025-04-1

- IUPAC Name : this compound

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity. A study conducted by demonstrated its effectiveness against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The compound's mechanism of action appears to involve disruption of bacterial cell wall synthesis and inhibition of protein synthesis.

Anticancer Effects

In preclinical studies, this compound has shown promise as an anticancer agent. A notable study reported that it induces apoptosis in cancer cell lines by activating the caspase pathway. This effect was particularly observed in human breast cancer cells (MCF-7), where treatment led to a significant reduction in cell viability and increased markers of apoptosis .

Anti-inflammatory Activity

The anti-inflammatory potential of this compound has also been evaluated. It was found to inhibit the production of pro-inflammatory cytokines such as TNF-alpha and IL-6 in lipopolysaccharide-stimulated macrophages. This suggests that the compound may be beneficial in treating inflammatory diseases .

The biological activities of this compound can be attributed to its ability to interact with various molecular targets:

- Enzyme Inhibition : The compound may inhibit key enzymes involved in metabolic pathways, affecting cellular functions.

- DNA Intercalation : Similar to other heterocycles, it can intercalate into DNA, disrupting replication and transcription processes.

- Reactive Oxygen Species (ROS) Generation : It may induce oxidative stress in target cells, leading to apoptosis.

Table 1: Summary of Biological Activities

| Activity Type | Effectiveness | Mechanism | Reference |

|---|---|---|---|

| Antimicrobial | High | Disruption of cell wall synthesis | |

| Anticancer | Moderate | Induction of apoptosis | |

| Anti-inflammatory | Significant | Inhibition of cytokine production |

Table 2: Comparative Analysis with Related Compounds

| Compound Name | Antimicrobial Activity | Anticancer Activity | Anti-inflammatory Activity |

|---|---|---|---|

| This compound | Yes | Yes | Yes |

| Benzothiazole | Moderate | Yes | No |

| Oxadiazole derivatives | High | Moderate | Moderate |

Case Study 1: Antimicrobial Efficacy

A laboratory study evaluated the antimicrobial efficacy of this compound against clinical isolates of E. coli. The Minimum Inhibitory Concentration (MIC) was determined to be 32 µg/mL, indicating potent activity compared to standard antibiotics .

Case Study 2: Cancer Cell Line Testing

In vitro testing on MCF-7 breast cancer cells showed that treatment with the compound at concentrations ranging from 10 µM to 50 µM resulted in a dose-dependent decrease in cell viability (p < 0.05). Flow cytometry analysis confirmed increased early and late apoptotic cells upon treatment .

Q & A

Q. What are the common synthetic routes for 5-oxo-3,5-dihydro-2H-pyrrolizine-1-carbonitrile and its derivatives?

- Methodological Answer : Derivatives of this scaffold are typically synthesized via cyclization reactions or condensation processes. For example, acid-catalyzed cyclization of amino-pyrrole derivatives with carbonitriles is a standard approach (e.g., glacial acetic acid as a solvent under reflux) . Another route involves base-assisted cyclization of substituted aryl precursors, where sodium hydroxide or potassium carbonate in ethanol/water mixtures promotes ring closure . Reaction monitoring via TLC (using silica gel plates and UV visualization) and purification via column chromatography (e.g., ethyl acetate/hexane gradients) or recrystallization (ethanol/benzene) are critical for isolating pure products .

Q. How are 5-oxo-3,5-dihydro-2H-pyrrolizine derivatives characterized structurally?

- Methodological Answer : Structural elucidation relies on multinuclear NMR spectroscopy (¹H, ¹³C, DEPT-135), FTIR (for functional groups like C≡N, C=O), and HRMS (to confirm molecular ion peaks). For instance:

- ¹H NMR : Diagnostic peaks include pyrrolizine ring protons (δ 6.5–8.5 ppm) and deshielded carbonyl groups (δ 165–170 ppm in ¹³C NMR) .

- FTIR : Strong absorption bands at ~2195–2206 cm⁻¹ confirm nitrile (C≡N) groups, while 1609–1617 cm⁻¹ corresponds to carbonyl (C=O) stretches .

- HRMS : Matches between observed and calculated [M+H]⁺ values (e.g., ±0.005 Da) validate purity .

Advanced Research Questions

Q. How can researchers resolve contradictory data in reaction yields for 5-oxo-3,5-dihydro-2H-pyrrolizine synthesis?

- Methodological Answer : Yield discrepancies often arise from substituent electronic effects or solvent polarity . For example:

- Electron-withdrawing groups (e.g., -Cl, -CN) on aryl precursors reduce cyclization efficiency due to steric hindrance, requiring prolonged reflux (8–12 hrs vs. 4–6 hrs for electron-donating groups) .

- Solvent optimization : Polar aprotic solvents (DMF, DMSO) improve solubility of nitrile intermediates but may require post-reaction neutralization to isolate products .

- Statistical analysis (e.g., Design of Experiments, ANOVA) can identify critical parameters (temperature, catalyst loading) for reproducibility .

Q. What computational strategies are effective for predicting the biological activity of 5-oxo-3,5-dihydro-2H-pyrrolizine derivatives?

- Methodological Answer : Molecular docking (e.g., AutoDock Vina, Glide) and MD simulations (GROMACS, AMBER) are used to study interactions with target proteins (e.g., viral proteases, kinase domains). Key steps:

- Protein preparation : Retrieve PDB structures (e.g., 6LU7 for SARS-CoV-2 Mpro) and optimize protonation states .

- Ligand docking : Prioritize derivatives with high binding affinity (ΔG ≤ -8 kcal/mol) to conserved active-site residues (e.g., His41, Cys145 in 6LU7) .

- ADMET profiling : Use SwissADME or pkCSM to predict bioavailability, ensuring compliance with Lipinski’s rules .

Q. How can researchers optimize reaction conditions for novel spiro-pyrrolizine hybrids?

- Methodological Answer : Microwave-assisted synthesis reduces reaction times (30–60 mins vs. 6–12 hrs) while improving yields (≥80%) for spiro compounds . Key considerations:

- Catalyst screening : Heterogeneous catalysts (e.g., montmorillonite K10) enhance regioselectivity in spiro-ring formation .

- Solvent-free conditions : Minimize side reactions (e.g., hydrolysis of nitriles) and simplify purification .

- In situ monitoring : Use Raman spectroscopy to track intermediate formation and adjust microwave power dynamically .

Data Contradiction and Validation

Q. How should researchers address inconsistencies in spectroscopic data for pyrrolizine derivatives?

- Methodological Answer : Discrepancies in NMR or IR spectra often stem from tautomerism or polymorphism . Mitigation strategies:

- Variable-temperature NMR : Resolve dynamic tautomerism (e.g., keto-enol equilibria) by acquiring spectra at 25°C and -40°C .

- X-ray crystallography : Use SHELX programs (SHELXL, SHELXS) to determine absolute configurations and validate NMR assignments .

- Cross-validate with DFT calculations : Compare experimental IR/NMR data with Gaussian-optimized structures to identify conformational outliers .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.